molecular formula C11H13NO4 B14080997 Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-

Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-

Cat. No.: B14080997
M. Wt: 223.22 g/mol
InChI Key: QSLCRKSFTSEYDC-UHFFFAOYSA-N
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Description

Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-: is an organic compound with the molecular formula C10H11NO4 . This compound is characterized by the presence of a benzene ring substituted with two methoxy groups, a methyl group, and a nitroethenyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- can be achieved through several methods. One common synthetic route involves the following steps:

Chemical Reactions Analysis

Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-: undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions .

Comparison with Similar Compounds

Similar compounds to Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- include:

These comparisons highlight the unique reactivity and applications of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- due to its specific substitution pattern.

Properties

IUPAC Name

1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8-6-11(16-3)9(4-5-12(13)14)7-10(8)15-2/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLCRKSFTSEYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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